molecular formula C11H6N2S B13799460 1,4-Epithiopyrido[1,2-a]benzimidazole CAS No. 77925-15-6

1,4-Epithiopyrido[1,2-a]benzimidazole

Cat. No.: B13799460
CAS No.: 77925-15-6
M. Wt: 198.25 g/mol
InChI Key: KVKAHKZOIPGCPP-UHFFFAOYSA-N
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Description

1,4-Epithiopyrido[1,2-a]benzimidazole is a heterocyclic compound featuring a benzimidazole core fused with a pyridine ring containing an epithio (sulfur-containing) group. These analogs share a fused benzimidazole backbone but differ in ring substituents and functional groups, leading to variations in their applications and efficacy .

Properties

CAS No.

77925-15-6

Molecular Formula

C11H6N2S

Molecular Weight

198.25 g/mol

IUPAC Name

14-thia-2,9-diazatetracyclo[9.2.1.02,10.03,8]tetradeca-1(13),3,5,7,9,11-hexaene

InChI

InChI=1S/C11H6N2S/c1-2-4-8-7(3-1)12-11-9-5-6-10(14-9)13(8)11/h1-6H

InChI Key

KVKAHKZOIPGCPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C4=CC=C3S4

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Aminobenzimidazole with α,β-Unsaturated Carbonyl Compounds

  • Reaction conditions: 2-Aminobenzimidazole is reacted with α,β-unsaturated aldehydes or ketones, often in the presence of bases such as potassium carbonate or organic bases like triethylamine.
  • Solvent and catalysis: Dimethylformamide (DMF) or methanol are commonly used solvents; microwave irradiation can improve yields and reduce reaction times.
  • Outcome: Formation of fused pyrimido[1,2-a]benzimidazole rings with regioselectivity for substitution at the 4-position.
  • Example: β-Bromo-α,β-unsaturated aldehydes reacting with 2-aminobenzimidazole yield pyrimido[1,2-a]benzimidazoles efficiently under microwave irradiation with Et3N and MgSO4 as additives.

Use of 1,3-Dicarbonyl Compounds and Isoflavones

  • Method: Cyclocondensation of 2-aminobenzimidazole with isoflavones or 1,3-dicarbonyl compounds in methanol with sodium methoxide as a base catalyst.
  • Result: Formation of pyrimido[1,2-a]benzimidazole derivatives accompanied by ring-opening and cyclization steps.
  • Significance: This method allows access to structurally diverse fused benzimidazole derivatives with high yields.

Photochemical and Thermal Cyclization Approaches

  • Photochemical condensation: Involves irradiation (e.g., 312 nm) of 2-aminobenzimidazole with suitable substrates such as 2-(4-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one in the presence of KOH and DMF, resulting in high-yield products within hours.
  • Thermal methods: Heating mixtures of 2-aminobenzimidazole with β-enamines or other bifunctional reagents under reflux in pyridine or other solvents to induce ring closure and formation of fused heterocycles.

Alkylation and Cyclization Using Halogenated Precursors

  • Alkylation of tetrahydrodiazepino[1,2-a]benzimidazole derivatives with halogenated reagents (e.g., 4-chlorobenzyl bromide) in neutral media, followed by cyclization under acidic conditions (e.g., concentrated hydrobromic acid), is a route to related fused benzimidazole systems.

Catalytic Systems and Green Chemistry Approaches

  • Use of polymer-supported trifluoromethanesulfonic acid as a reusable catalyst for benzimidazole synthesis offers a fast and efficient method, potentially adaptable for fused derivatives.
  • Iron/sulfur catalytic redox condensation techniques enable efficient synthesis of benzimidazole derivatives from phenylacetic acid and 2-nitroaniline without organic by-products.

Comparative Data Table of Preparation Methods

Methodology Starting Materials Conditions Catalysts/Additives Yields (%) Notes
Cyclocondensation with α,β-unsaturated aldehydes 2-Aminobenzimidazole + β-bromo-aldehydes DMF, microwave irradiation, Et3N, MgSO4 Organic base (Et3N), drying agent (MgSO4) 80-96 Regioselective 4-substitution, efficient
Reaction with isoflavones 2-Aminobenzimidazole + isoflavones MeOH, MeONa Sodium methoxide High Ring-opening followed by cyclization
Photochemical condensation 2-Aminobenzimidazole + dihydronaphthalenone KOH, DMF, UV light (312 nm) KOH base ~96 Fast reaction, high yield
Alkylation and cyclization Tetrahydrodiazepino[1,2-a]benzimidazole + halides Neutral medium, then conc. HBr heating Acid (HBr) Moderate Multi-step, requires acidic cyclization
Polymer-supported acid catalysis o-Phenylenediamine + aldehydes 70°C, 6 min stirring PVP-trifluoromethanesulfonic acid High Fast, reusable catalyst, green chemistry
Fe/S catalytic redox condensation Phenylacetic acid + 2-nitroaniline Fe/S catalyst, high temperature Fe/S catalyst High No organic by-products, environmentally friendly

Chemical Reactions Analysis

Types of Reactions: 1,4-Epithiopyrido[1,2-a]benzimidazole undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the epithio ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen atoms in the pyrido and benzimidazole rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the heterocyclic rings.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the heterocyclic rings .

Scientific Research Applications

Antimicrobial Activity

1,4-Epithiopyrido[1,2-a]benzimidazole derivatives have shown promising antimicrobial properties. Research indicates that compounds derived from this scaffold exhibit significant activity against various bacterial strains and fungi. For instance, studies have reported that certain derivatives demonstrate effective inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens like Candida species .

Antimalarial Properties

Recent studies have focused on the antimalarial potential of pyrido[1,2-a]benzimidazole derivatives. A novel series of these compounds were synthesized and evaluated for their efficacy against Plasmodium falciparum. One specific derivative exhibited a remarkable reduction in parasitemia in infected mice, suggesting that modifications to the benzimidazole structure can enhance antimalarial activity .

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory properties of this compound compounds. These derivatives are reported to inhibit key inflammatory mediators such as nitric oxide and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that these compounds can significantly reduce inflammation in animal models, indicating their potential for treating inflammatory diseases .

Industrial Applications

Beyond pharmacology, this compound has potential applications in various industrial sectors:

  • Dyes and Pigments : The compound's unique structure allows it to be used in the development of dyes and pigments for textiles and plastics.
  • Electronics : Its photophysical properties make it suitable for use in optoelectronic devices such as LEDs and solar cells .

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effective inhibition against multiple bacterial strains.
Study 2Antimalarial EfficacyAchieved a 95% reduction in parasitemia in infected mice with specific derivatives.
Study 3Anti-inflammatory PropertiesSignificant reduction in inflammation markers in animal models.

Mechanism of Action

The mechanism of action of 1,4-Epithiopyrido[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Key Observations :

  • Pyrimido derivatives are synthesized via scalable one-pot reactions, whereas imidazo derivatives require more complex multi-step protocols .

Antimicrobial Activity

Pyrimido[1,2-a]benzimidazole derivatives (e.g., IVa–IVo) exhibit moderate antimicrobial activity against drug-resistant bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). However, their efficacy is lower than standard drugs like ciprofloxacin, with MIC values ranging from 32–128 µg/mL .

Ocular Hypotensive Effects

Imidazo[1,2-a]benzimidazoles and pyrimido[1,2-a]benzimidazoles were tested for IOP reduction in normotensive rats:

Compound (0.4% concentration) Maximum IOP Reduction (%) Duration of Effect (hours) AUC (mmHg·h)
RU 243 (Imidazo derivative) 35.2 3.0 42.5
RU 244 (Pyrimido derivative) 28.7 2.5 35.8

Findings :

  • Activity is concentration-dependent but paradoxically diminishes at higher doses (e.g., 0.4% solutions show reduced AUC compared to 0.1%) .
  • Effects peak at 3 hours, suggesting short-term therapeutic windows .

Pharmacological Limitations and Advantages

  • Pyrimido Derivatives: Pros: High synthetic yield (>80%) and structural versatility for optimization . Cons: Limited bioavailability and moderate potency compared to clinical standards .
  • Imidazo Derivatives :
    • Pros : Rapid onset of action (1–2 hours) for ocular applications .
    • Cons : Short duration and inverse concentration-efficacy relationships .

Biological Activity

1,4-Epithiopyrido[1,2-a]benzimidazole is a heterocyclic compound characterized by its unique structural features, including a sulfur atom in the epithio ring. This compound belongs to the class of pyrido[1,2-a]benzimidazoles, which are recognized for their diverse biological activities and potential therapeutic applications. The molecular formula for this compound is C11H6N2SC_{11}H_6N_2S with a molecular weight of 198.25 g/mol.

Properties

PropertyValue
CAS No.77925-15-6
Molecular FormulaC11H6N2S
Molecular Weight198.25 g/mol
IUPAC Name14-thia-2,9-diazatetracyclo[9.2.1.02,10.03,8]tetradeca-1(13),3,5,7,9,11-hexaene
InChI KeyKVKAHKZOIPGCPP-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . A study on related pyrido[1,2-a]benzimidazole derivatives demonstrated their effectiveness against various bacterial strains. For instance, derivatives showed good activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria with minimum inhibitory concentrations (MICs) ranging from 140 to 290 µg/mL .

Anticancer Properties

The compound has also been explored for its anticancer potential . In vitro studies have shown that certain derivatives of benzimidazole compounds exhibit cytotoxic effects against various cancer cell lines including leukemia and melanoma. For example, one derivative demonstrated significant anticancer activity at a concentration of 105M10^{-5}M across multiple cancer types .

Antimalarial Activity

Notably, a series of pyrido[1,2-a]benzimidazole derivatives were synthesized and evaluated for antimalarial activity against Plasmodium falciparum. One derivative achieved a remarkable reduction in parasitemia by 95% in infected mice when administered at a dosage of 4×50mg/kg4\times 50mg/kg. This efficacy was attributed to the active metabolites formed during metabolism .

The mechanism of action for this compound involves binding to specific molecular targets such as enzymes and receptors. This interaction can inhibit key processes like DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects .

Case Study 1: Antimicrobial Efficacy

In a comparative study evaluating various benzimidazole derivatives for antimicrobial activity:

  • Tested Compounds : Several derivatives were synthesized and tested.
  • Results : Compounds exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria.
  • : The presence of specific functional groups influenced the antimicrobial efficacy significantly.

Case Study 2: Anticancer Activity in Cell Lines

A recent investigation assessed the anticancer properties of several benzimidazole derivatives against different cancer cell lines:

  • Cell Lines Tested : KB (oral cancer), SKOV-3 (ovarian cancer), NCI-H460 (lung cancer), among others.
  • Findings : Most derivatives showed IC50 values indicating potent cytotoxicity.
  • Implications : These results support further development of these compounds as potential chemotherapeutic agents.

Q & A

Q. What are the standard synthetic protocols for preparing 1,4-epithiopyrido[1,2-a]benzimidazole derivatives, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves multicomponent reactions (MCRs) or Biginelli-like cyclocondensation. For example, derivatives of pyrimido[1,2-a]benzimidazoles are synthesized by refluxing 2-aminobenzimidazole with aldehydes and β-ketoesters in dimethylformamide (DMF) or methanol, often using catalysts like KOH or acetic acid to enhance yields (57–58%) . Key optimizations include:
  • Catalyst screening : Acidic or basic catalysts improve cyclization efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) favor reaction completion .
  • Temperature control : Reflux conditions (80–100°C) balance yield and purity .
    Table 1: Representative Synthetic Conditions and Yields
Starting MaterialsCatalystSolventYield (%)Reference
2-aminobenzimidazole + 1,1,3,3-tetraethoxypropaneNoneMethanol57
2-aminobenzimidazole + substituted aldehydesKOHDMF72–85

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer : Structural elucidation requires a combination of:
  • FTIR : Identifies functional groups (e.g., C=S stretching at 650–750 cm⁻¹ for thione derivatives) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., dihydropyrimidine NH signals at δ 9–10 ppm) and confirms regiochemistry .
  • Mass spectrometry : Validates molecular ion peaks and fragmentation patterns .
  • X-ray crystallography : Resolves ambiguous regiochemistry in fused heterocycles .

Q. How are preliminary biological activities of this compound derivatives evaluated?

  • Methodological Answer : Initial screens focus on:
  • Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
  • Enzyme inhibition : Fluorometric assays for kinases or proteases (e.g., p38α MAP kinase) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
    Substituents like methoxy or thienyl groups enhance activity by modulating lipophilicity and target binding .

Advanced Research Questions

Q. How can contradictory spectral data for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies in NMR/FTIR data often arise from tautomerism or polymorphism. Strategies include:
  • Variable-temperature NMR : Differentiates dynamic equilibria (e.g., keto-enol tautomers) .
  • DFT calculations : Predicts stable conformers and compares experimental vs. theoretical spectra .
  • Cocrystallization studies : Stabilizes specific tautomeric forms for X-ray analysis .

Q. What computational approaches predict the bioactivity of this compound derivatives?

  • Methodological Answer : Density functional theory (DFT) and molecular docking are pivotal:
  • DFT : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or charge-transfer activity .
  • Docking simulations : Models interactions with targets (e.g., bacterial DNA gyrase or COX-2) using AutoDock Vina or Schrödinger .
  • QSAR models : Links substituent descriptors (e.g., Hammett σ) to biological endpoints .

Q. How do substituent effects influence the pharmacological profile of this compound derivatives?

  • Methodological Answer : Systematic SAR studies reveal:
  • Electron-withdrawing groups (EWGs) : Enhance antimicrobial activity but reduce solubility (e.g., nitro, chloro) .
  • Electron-donating groups (EDGs) : Improve anti-inflammatory effects via H-bonding (e.g., methoxy, hydroxyl) .
  • Heterocyclic moieties : Thienyl or pyridyl substituents increase target affinity by mimicking natural ligands .
    Table 2: Substituent Effects on Biological Activity
SubstituentActivity TrendProposed MechanismReference
4-Methoxyphenyl↑ Anti-inflammatoryCOX-2 inhibition
2-Thienyl↑ AnticancerDNA intercalation
2,3,4-Trimethoxyphenyl↓ SolubilityIncreased logP

Q. What strategies address low bioavailability in this compound-based drug candidates?

  • Methodological Answer : Bioavailability challenges stem from poor solubility or metabolic instability. Solutions include:
  • Prodrug design : Esterification of carboxylate groups (e.g., ethyl esters) enhances membrane permeability .
  • Nanocarrier systems : Liposomal encapsulation improves pharmacokinetic profiles .
  • Metabolic shielding : Fluorination at vulnerable positions reduces CYP450-mediated degradation .

Data Analysis and Experimental Design

Q. How should researchers interpret conflicting in vitro vs. in vivo efficacy data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from:
  • Pharmacokinetic factors : Poor absorption or rapid clearance in vivo .
  • Metabolic activation : Prodrugs requiring enzymatic conversion (e.g., esterases) may show delayed effects .
    Mitigation strategies:
  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models .
  • Metabolite identification : Use LC-MS to track active/inactive metabolites .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of this compound class?

  • Methodological Answer : A factorial design combining:
  • Systematic substitution : Vary substituents at positions 2, 4, and 7 .
  • High-throughput screening : Test 100+ derivatives against multiple targets (e.g., kinases, ion channels) .
  • Statistical modeling : Partial least squares (PLS) regression correlates structural descriptors with bioactivity .

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